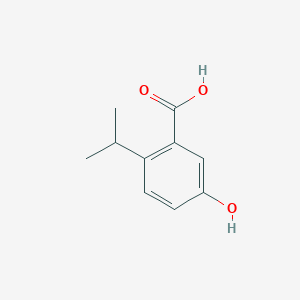

5-Hydroxy-2-(propan-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMVPZNNDVNDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212791-94-1 | |

| Record name | 5-hydroxy-2-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Academic Context and Research Significance of 5 Hydroxy 2 Propan 2 Yl Benzoic Acid

Historical Perspectives in Aromatic Carboxylic Acid Chemistry

The study of aromatic carboxylic acids has deep roots in the history of organic chemistry. A foundational compound in this area is salicylic (B10762653) acid (2-hydroxybenzoic acid), which was first isolated from willow bark in the 19th century. google.com Early investigations by chemists like Hermann Kolbe led to the development of key synthetic methods, such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. This reaction and others laid the groundwork for the synthesis of a vast array of substituted benzoic acids. mdpi.com

The broader family of hydroxybenzoic acids, which includes the isomers of 5-Hydroxy-2-(propan-2-yl)benzoic acid, has been a subject of scientific inquiry due to their presence in various plants and their wide range of biological activities. researchgate.net For instance, p-hydroxybenzoic acid and its esters (parabens) are well-known for their use as preservatives. nih.gov The historical development of synthetic methodologies for these compounds has enabled researchers to explore how different substituents on the benzene (B151609) ring influence the physical and chemical properties of the molecule, such as acidity and reactivity. nih.gov

Academic Significance within Substituted Benzoic Acid Derivatives Research

The academic significance of this compound lies in its status as a substituted benzoic acid derivative. The presence of both an electron-donating alkyl group (isopropyl) and an electron-donating hydroxyl group, at positions ortho and meta respectively to the carboxylic acid, creates a unique electronic and steric environment on the aromatic ring. This influences the compound's acidity, solubility, and reactivity in comparison to its parent compound, benzoic acid, and other isomers.

Research into substituted benzoic acids often focuses on structure-activity relationships. The type and position of substituents can dramatically alter the biological and chemical properties of the molecule. nih.gov For example, studies on various hydroxybenzoic acid isomers have revealed a range of potential therapeutic effects, from antioxidant and anti-inflammatory properties to influences on metabolic pathways. rsc.org The specific combination of the bulky, lipophilic isopropyl group and the hydrogen-bonding hydroxyl group in this compound makes it a valuable compound for studies aiming to understand how these features modulate interactions with biological targets or influence its properties as a building block in materials science.

The synthesis of such derivatives is also of academic interest. The preparation of hydroxybenzoic acids can be achieved through various methods, including the oxidation of the corresponding cresols or through carboxylation reactions of substituted phenols. mdpi.com The synthesis of this compound, in particular, presents challenges and opportunities for regioselective control, contributing to the broader knowledge base of synthetic organic chemistry.

Contemporary Research Landscape and Future Trajectories within Chemical Sciences

The contemporary research landscape for aromatic carboxylic acids is driven by the pursuit of novel materials and bioactive molecules. Substituted benzoic acids, including this compound, are utilized as key intermediates in the synthesis of more complex molecules, such as pharmaceuticals and polymers. nih.gov

A significant trend in this field is the development of "green chemistry" approaches, focusing on more sustainable and environmentally friendly synthetic methods. This includes the use of bio-based feedstocks and more efficient catalytic systems for the production of carboxylic acids. The demand for specialty carboxylic acids for high-value applications, such as in advanced pharmaceutical intermediates, is also a driving force in the market.

Future research involving this compound and related compounds is likely to focus on several key areas:

Materials Science: The use of substituted hydroxybenzoic acids as linkers in the formation of metal-organic frameworks (MOFs) is a growing area of research. The specific geometry and functional groups of this compound could lead to the development of MOFs with unique porous structures and catalytic properties.

Pharmaceutical and Agrochemical Discovery: As a scaffold, this compound can be modified to create libraries of new molecules for screening against various biological targets. Research into the antimicrobial and other biological activities of hydroxybenzoic acid derivatives continues to be an active field. nih.govnih.gov The unique substitution pattern of this compound may confer specific activities that can be exploited in the development of new drugs or crop protection agents.

Sustainable Chemistry: The development of more efficient and sustainable methods for the synthesis of this and other substituted benzoic acids will remain a priority. This includes the exploration of new catalysts and the use of renewable starting materials.

Compound Data

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 212791-94-1 |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Derivatization and Analog Synthesis

The functional groups of 5-Hydroxy-2-(propan-2-yl)benzoic acid—the carboxylic acid and the phenolic hydroxyl group—provide reactive sites for creating a variety of derivatives and analogs.

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry and materials science. iajpr.commdpi.com

Esterification: This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. iajpr.com A common laboratory procedure involves refluxing with an alcohol like ethanol (B145695) and a catalytic amount of sulfuric acid. nist.gov For more sensitive substrates or to improve yields, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used. researchgate.net An alternative industrial process involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com

Amidation: The synthesis of amides can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. Alternatively, direct coupling of the carboxylic acid and an amine using reagents like carbodiimides or imidazole-based activators is a common and efficient method. researchgate.netnih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst) | Ethyl 5-hydroxy-2-(propan-2-yl)benzoate | nist.gov |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Corresponding Ester | researchgate.net |

| Amide Coupling | Amine, Imidazole-based coupling agent | Corresponding N-substituted amide | researchgate.net |

| Acylation (Amidation) | Acyl Chloride or Anhydride, Amine | Corresponding N-acyl derivative | mdpi.comnih.gov |

The benzene (B151609) ring of this compound is substituted with three distinct groups, each influencing the position of further electrophilic aromatic substitution. msu.edu

-OH (Hydroxyl) group at C5: A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C4 and C6.

-CH(CH₃)₂ (Isopropyl) group at C2: A weakly activating, ortho-, para-director. It directs incoming electrophiles to positions C4 and C6.

-COOH (Carboxyl) group at C1: A deactivating, meta-director. It directs incoming electrophiles to position C3.

The combined influence of these groups determines the regiochemical outcome. The hydroxyl and isopropyl groups are synergistic, both strongly favoring substitution at the C4 and C6 positions. The powerful activating effect of the hydroxyl group is the dominant factor. msu.edu Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to occur primarily at the C4 and C6 positions. The deactivating effect of the carboxyl group makes substitution at C3 less likely.

| Reaction | Electrophile | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Nitro- and 6-Nitro-5-hydroxy-2-(propan-2-yl)benzoic acid | youtube.commsu.edu |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 4-Bromo- and 6-Bromo-5-hydroxy-2-(propan-2-yl)benzoic acid | youtube.commsu.edu |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 4-Sulfo- and 6-Sulfo-5-hydroxy-2-(propan-2-yl)benzoic acid | youtube.com |

Modifications of the Isopropyl and Hydroxyl Moieties

The functional versatility of this compound is significantly expanded through the chemical modification of its isopropyl and hydroxyl groups. These transformations allow for the fine-tuning of the molecule's physicochemical properties for various applications.

The hydroxyl group, being a reactive site, can undergo several key transformations. Esterification , the reaction of the hydroxyl group with a carboxylic acid or its derivative, is a common modification. This can be achieved through various catalytic methods, including lipase-catalyzed reactions, which are favored for their high selectivity and mild reaction conditions. nih.govnih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high efficacy in catalyzing the esterification of various hydroxybenzoates. nih.gov Another important modification is etherification , where the hydroxyl group is converted into an ether. This is typically achieved by reacting the corresponding phenoxide with an alkyl halide.

The isopropyl group, an alkyl substituent on the aromatic ring, can also be modified, although it is generally less reactive than the hydroxyl group. One potential modification is oxidation . Under specific conditions, the isopropyl group can be oxidized to a hydroperoxide, which can then be converted to other functional groups. The introduction of the isopropyl group itself onto a phenolic precursor is typically accomplished via a Friedel-Crafts alkylation reaction, which involves an alkylating agent and a Lewis acid or Brønsted acid catalyst. jk-sci.comresearchgate.net

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. This involves a focus on catalyst development, solvent selection, and waste minimization. The synthesis of hydroxybenzoic acids often relies on the Kolbe-Schmitt reaction , which traditionally involves the carboxylation of a phenoxide under high temperature and pressure. numberanalytics.comnih.govnumberanalytics.com Greener alternatives to this process are a major focus of current research.

Catalyst Development for Sustainable Synthesis

The development of advanced catalysts is a cornerstone of green synthetic routes. For the carboxylation of the phenolic precursor to this compound, research has focused on developing catalysts that enable the reaction to proceed under milder conditions, such as at atmospheric pressure. bohrium.com This significantly reduces the energy requirements and improves the safety of the process.

For the alkylation step to introduce the isopropyl group, the use of heterogeneous catalysts is a key green strategy. Traditional homogeneous Lewis acid catalysts like AlCl₃ are often difficult to separate from the reaction mixture and generate corrosive waste. researchgate.net Modern alternatives include:

Zeolites: These microporous aluminosilicates, such as H-Y and H-beta zeolites, can act as solid acid catalysts. nih.gov

Metal-Organic Frameworks (MOFs): Materials like MOF-5 have been shown to be efficient and reusable heterogeneous catalysts for Friedel-Crafts alkylation. researchgate.net

Mesoporous Silica Supported Heteropolyacids: These materials offer high surface area and strong Brønsted acid sites, proving effective in the alkylation of phenols. semanticscholar.org

These solid catalysts can be easily recovered by filtration and reused multiple times, minimizing waste and improving process economy.

Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages | Citations |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, SbCl₅ | High activity | Moisture sensitive, corrosive, difficult to recycle | jk-sci.comresearchgate.net |

| Heterogeneous Solid Acids | Zeolites, MOFs, Clays | Reusable, non-corrosive, easy separation | Can have lower activity than homogeneous counterparts | researchgate.netresearchgate.netnih.gov |

| Supported Heteropolyacids | PTA on SBA-15 | High surface area, high density of acid sites | Can require high temperatures | semanticscholar.org |

Solvent Selection and Waste Minimization Strategies

The choice of solvent has a significant impact on the environmental profile of a synthesis. In the context of the Kolbe-Schmitt reaction, studies have investigated the use of various solvents to improve reaction homogeneity and rate. researchgate.netresearchgate.net While polar solvents are common, emerging trends include the use of greener alternatives like ionic liquids or deep eutectic solvents. numberanalytics.com In some cases, solvent-free reactions are possible, particularly in enzyme-catalyzed processes. For example, lipase-catalyzed esterification of the hydroxyl group can be performed without a solvent, which dramatically reduces waste. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods represent a frontier in the synthesis of complex organic molecules like this compound. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild, environmentally friendly conditions.

Enzyme Screening and Optimization for Specific Transformations

A critical step in developing a biocatalytic process is the screening of various enzymes to find one with the desired activity and stability. For modifying the functional groups of this compound, several classes of enzymes are relevant.

Lipases: As previously mentioned, lipases are highly effective for the esterification of the hydroxyl group. nih.govnih.gov Screening different lipases from various microbial sources is essential to find an enzyme with optimal performance for the specific substrate.

Hydroxylases: These enzymes, such as cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups onto aromatic rings. nih.govresearchgate.netnih.gov While the target molecule already possesses a hydroxyl group, these enzymes could be engineered or screened for their ability to catalyze other oxidative transformations on the aromatic ring or the isopropyl group. Directed evolution techniques can be used to tailor these enzymes for novel substrates and enhanced activity. researchgate.net

Once a suitable enzyme is identified, the reaction conditions (e.g., pH, temperature, substrate concentration) are optimized to maximize yield and productivity.

Table 2: Examples of Enzymes for Aromatic Compound Modification

| Enzyme Class | Example Enzyme | Transformation Catalyzed | Key Advantages | Citations |

| Lipase | Candida antarctica Lipase B (CALB) | Esterification/Transesterification | High selectivity, mild conditions, solvent-free options | nih.govnih.gov |

| Monooxygenase | Cytochrome P450 BM-3 | Hydroxylation, Oxidation | Can activate molecular oxygen for C-H bond functionalization | nih.govresearchgate.net |

| Dioxygenase | Rieske-type dioxygenases | Dihydroxylation | High stereoselectivity | researchgate.net |

Pathway Engineering for Biosynthetic Production

Metabolic pathway engineering offers a powerful route for the de novo production of aromatic compounds from simple renewable feedstocks like glucose. nih.govresearchgate.net By introducing and optimizing biosynthetic pathways in microbial hosts such as Escherichia coli or Pseudomonas putida, it is possible to create cellular factories for target molecules. frontiersin.orgosti.gov

The biosynthesis of hydroxybenzoic acids typically starts from the shikimate pathway , which produces the key precursor chorismate . frontiersin.orgnih.govencyclopedia.pub Engineering strategies for producing a compound like this compound would involve several key steps:

Enhancing Precursor Supply: Increasing the intracellular pool of chorismate by overexpressing key enzymes of the shikimate pathway and knocking out competing pathways. frontiersin.orgnih.gov

Introducing Heterologous Enzymes: Inserting genes from other organisms (plants or other microbes) to create a synthetic pathway from chorismate to the target molecule. For instance, a chorismate lyase can convert chorismate to p-hydroxybenzoic acid (PHBA). frontiersin.orggreenchemicals.co.jp Subsequent enzymatic steps for isopropylation and potential rearrangement would need to be identified and introduced.

Modular Engineering: The synthetic pathway can be divided into distinct modules, where the expression levels of the enzymes in each module are balanced to optimize the metabolic flux towards the final product. nih.gov

Host Strain Optimization: Using host strains with inherent tolerance to aromatic compounds, such as P. putida, can lead to higher product titers. frontiersin.orgacs.org

This "biological funnel" approach, which channels central metabolites into a specific, high-value product, represents a highly sustainable and promising manufacturing strategy for the future. acs.org

Sophisticated Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Hydroxy-2-(propan-2-yl)benzoic acid, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are employed for unambiguous structural assignment. scielo.br

Predicted ¹H and ¹³C NMR Data

Based on the structure of this compound, the following NMR signals can be predicted. Chemical shifts (δ) are reported in parts per million (ppm).

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | ~125.0 |

| 2 | - | - | - | ~140.0 |

| 3 | ~7.5 | d | 1H | ~120.0 |

| 4 | ~6.8 | dd | 1H | ~118.0 |

| 5 | - | - | - | ~155.0 |

| 6 | ~7.0 | d | 1H | ~115.0 |

| 7 (COOH) | ~12.0 | br s | 1H | ~172.0 |

| 8 (CH) | ~3.3 | sept | 1H | ~34.0 |

| 9/10 (CH₃) | ~1.2 | d | 6H | ~24.0 |

| 5-OH | ~9.5 | br s | 1H | - |

Note: Predicted values are based on established chemical shift increments and data from structurally similar compounds. Actual experimental values may vary depending on solvent and concentration.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for confirming the complex structural assembly of the molecule. researchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a crucial correlation between the methine proton (H-8) of the isopropyl group and the six equivalent methyl protons (H-9/10). It would also reveal the coupling network of the aromatic protons, showing correlations between H-3 and H-4, and between H-4 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov This technique would definitively link each proton signal to its corresponding carbon signal in the table above. For instance, the doublet at ~1.2 ppm would show a cross-peak with the carbon signal at ~24.0 ppm, confirming the methyl groups of the isopropyl substituent.

Correlations from the isopropyl methyl protons (H-9/10) to the isopropyl methine carbon (C-8) and the aromatic carbon C-2.

Correlations from the isopropyl methine proton (H-8) to the aromatic carbons C-1, C-2, and C-3.

Correlations from the aromatic proton H-6 to the carboxylic acid carbon (C-7) and aromatic carbons C-2 and C-4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would provide conformational information, such as a spatial correlation between the isopropyl methine proton (H-8) and the adjacent aromatic proton (H-3).

The structure of this compound features two potentially rotating groups: the isopropyl group and the carboxylic acid group, both attached to the benzene (B151609) ring. The steric hindrance caused by the bulky ortho-isopropyl group may restrict the free rotation of one or both of these substituents.

Dynamic NMR studies, which involve acquiring NMR spectra over a range of temperatures, can be used to investigate such conformational dynamics. At low temperatures, the rotation around the C2-C8 bond (connecting the isopropyl group to the ring) or the C1-C7 bond (connecting the carboxyl group) might become slow on the NMR timescale. This restricted rotation could lead to the observation of distinct signals for the two methyl groups of the isopropyl substituent, which would otherwise be equivalent due to rapid rotation at room temperature. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the energy barrier for this rotational process.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its chemical structure by analyzing its fragmentation patterns. nationalmaglab.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₂O₃.

HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Theoretical Exact Mass Calculation

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁶O: 15.994915 Da

Exact Mass of C₁₀H₁₂O₃ = (10 * 12.000000) + (12 * 1.007825) + (3 * 15.994915) = 180.078645 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the C₁₀H₁₂O₃ elemental composition.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgijcap.in The resulting fragment ions (product ions) are then analyzed, providing valuable structural information. vu.edu.au

For this compound, the protonated molecule [M+H]⁺ (m/z 181.0859) or the deprotonated molecule [M-H]⁻ (m/z 179.0714) would be selected as the precursor ion. A plausible fragmentation pathway involves characteristic losses associated with the functional groups. A primary and highly characteristic fragmentation for benzoic acids is the loss of carbon dioxide (CO₂; 44.0 Da). researchgate.net Another expected fragmentation is the loss related to the isopropyl group.

Plausible MS/MS Fragmentation of [M-H]⁻ (m/z 179.07)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 179.07 | CO₂ (44.01) | 135.06 | 4-isopropylphenol anion |

| 179.07 | H₂O (18.01) | 161.06 | Deprotonated bicyclic ion |

| 135.06 | CH₃ (15.02) | 120.04 | Isopropenylphenoxide radical anion |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.gov In IMS, ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. youtube.com Ions with a larger, more complex shape will experience more collisions with the buffer gas and thus travel slower than smaller, more compact ions of the same m/z. This difference in drift time allows for the separation of isomers—molecules with the same chemical formula but different structural arrangements. azom.com

IMS-MS would be particularly valuable for distinguishing this compound from its positional isomers, such as 4-hydroxy-3-isopropylbenzoic acid or 3-hydroxy-4-isopropylbenzoic acid. While these isomers would be indistinguishable by mass spectrometry alone (as they have identical molecular weights), their different substitution patterns result in distinct three-dimensional shapes. These differences in shape would lead to different rotationally averaged collision cross-sections (CCS), allowing them to be separated by ion mobility prior to mass analysis, thus enabling their unambiguous identification in a complex mixture. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable data on molecular geometry, conformation, and intermolecular interactions that govern the solid-state architecture.

While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, its molecular geometry can be reliably inferred from closely related structures, particularly its parent compound, salicylic (B10762653) acid (2-hydroxybenzoic acid).

The crystal structure of salicylic acid has been determined to be monoclinic, belonging to the P2₁/a space group. iucr.org A defining feature of its solid-state structure is the formation of centrosymmetric dimers, where two molecules are linked through strong hydrogen bonds between their carboxylic acid groups. iucr.orgresearchgate.net This dimerization is a characteristic packing motif for many carboxylic acids.

Another critical structural aspect of salicylic acid, which would be preserved in its 5-hydroxy-2-isopropyl derivative, is the presence of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.net This interaction locks the carboxyl group in the plane of the benzene ring, resulting in a less flexible molecule. researchgate.net The molecular structure is therefore largely planar, a feature that significantly influences its packing and properties.

For this compound, it is anticipated that both the intermolecular carboxylic acid dimerization and the intramolecular hydroxyl-carbonyl hydrogen bond would be present. The addition of the bulky, hydrophobic isopropyl group at the 2-position and a second hydroxyl group at the 5-position would primarily influence the crystal packing (the arrangement of the dimers relative to each other), potentially leading to a different unit cell and space group compared to salicylic acid.

Table 1: Crystallographic Data for Salicylic Acid (A Representative Model)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/a | iucr.org |

| Unit Cell Dimensions | a = 11.53 Å | iucr.org |

| b = 11.21 Å | ||

| c = 4.90 Å | ||

| β = 91° |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

For benzoic acid derivatives, polymorphism is a well-documented phenomenon. nih.gov The study of polymorphism is crucial as different forms can have varied stability, solubility, and other key characteristics. The primary intermolecular interactions driving the crystal assembly of compounds like this compound are hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming the robust R²₂(8) dimer motif seen in salicylic acid. researchgate.net The phenolic hydroxyl group provides an additional site for hydrogen bonding.

The potential for polymorphism in this compound arises from the possibility of different hydrogen-bonding networks or packing arrangements of the molecules in the crystal lattice. While the intramolecular hydrogen bond and the carboxylic acid dimer are strong and likely to be preserved, variations in how these dimers pack or interact with neighboring molecules via the second hydroxyl group could give rise to different polymorphs. Crystal engineering studies on such compounds often involve varying crystallization conditions (e.g., solvent, temperature, cooling rate) to selectively produce a desired polymorphic form.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. The spectra arise from the vibrations of the chemical bonds within the molecule, and each functional group has characteristic vibrational frequencies.

The vibrational spectrum of this compound is characterized by contributions from its hydroxyl, carboxylic acid, isopropyl, and substituted benzene ring moieties. Based on extensive studies of benzoic acid and its derivatives, the following band assignments can be predicted. stmarys-ca.edunih.govnih.gov

O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic hydroxyl group will give rise to a band, while the carboxylic acid O-H produces a very broad absorption band in the FTIR spectrum, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure. stmarys-ca.edu

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group are expected just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key feature, generally appearing in the 1750-1680 cm⁻¹ range. nih.gov Its exact position is sensitive to the intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: Vibrations involving C-O stretching (from both the carboxylic acid and phenol) and O-H in-plane bending are expected in the 1440-1210 cm⁻¹ region.

Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| O-H Stretch (Phenol) | Ar-OH | ~3600-3400 | Medium, Sharp (if free) |

| O-H Stretch (Carboxylic Acid) | -COOH (in dimer) | 3300-2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH(CH₃)₂ | 2980-2850 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | -COOH | 1700-1680 | Very Strong, Sharp |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium to Strong, Multiple Bands |

| C-O Stretch / O-H Bend | -COOH / Ar-OH | 1440-1210 | Strong |

Conformational isomerism involves isomers that can be interconverted by rotation about single bonds. For benzoic acid, conformational isomerism can arise from the rotation of the carboxyl group relative to the plane of the benzene ring. For the carboxylic acid group itself, two planar conformers, cis and trans, are possible, relating to the orientation of the acidic proton relative to the carbonyl group; the cis form is generally more stable. researchgate.net

However, for 2-hydroxybenzoic acid derivatives like the title compound, the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen dramatically restricts this rotational freedom. acs.org Studies on salicylic acid show that it exists predominantly as a single, planar conformer due to this internal hydrogen bond. acs.org This contrasts with 3- and 4-hydroxybenzoic acids, which exist as mixtures of multiple conformers. acs.org Therefore, this compound is expected to be conformationally rigid with respect to the orientation of its carboxyl and hydroxyl groups. The only significant conformational freedom would be the rotation of the methyl groups of the propan-2-yl substituent. The existence of a single dominant conformer can lead to a more resolved and well-defined vibrational spectrum. acs.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques measure the differential interaction of a substance with left- and right-circularly polarized light. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the molecule through the hydroxyl, carboxyl, and isopropyl groups, making it superimposable on its mirror image. As a result, it is optically inactive and will not produce a signal in CD or ORD spectroscopy. These techniques are therefore not applicable for the characterization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics to provide detailed information about a molecule's electronic structure and energy. wikipedia.org Methods such as Density Functional Theory (DFT) are commonly employed to understand the fundamental properties of molecules like 5-Hydroxy-2-(propan-2-YL)benzoic acid.

The electronic structure of a molecule dictates its chemical reactivity. mdpi.com An analysis of this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For this compound, these calculations would pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

If data were available, a table would present the calculated energies for these orbitals.

Table 1: Hypothetical Molecular Orbital Energy Data This table is for illustrative purposes only, as specific calculated values for this compound were not found in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Quantum chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to verify experimental results or identify unknown compounds. pnnl.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. This involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The resulting predicted spectrum serves as a valuable reference for interpreting experimental data.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule. For this compound, this would yield the maximum absorption wavelengths (λmax), which correspond to the energy required to excite electrons to higher energy states and are responsible for its UV-Vis spectrum.

IR (Infrared): Calculations of vibrational frequencies are used to predict a molecule's IR spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule's chemical bonds, such as the O-H stretch of the hydroxyl and carboxylic acid groups or the C=O stretch of the carboxyl group.

A data table would typically be generated from these calculations to compare theoretical and experimental values.

Table 2: Hypothetical Predicted Spectroscopic Data This table is for illustrative purposes only, as specific calculated values for this compound were not found in the searched literature.

| Spectrum Type | Predicted Peak/Wavelength | Corresponding Functional Group/Transition |

|---|---|---|

| IR | Value (cm⁻¹) | O-H stretch (hydroxyl) |

| IR | Value (cm⁻¹) | C=O stretch (carboxyl) |

| UV-Vis | Value (nm) | π → π* transition |

| ¹H NMR | Value (ppm) | -COOH proton |

Computational chemistry can model the step-by-step pathway of a chemical reaction, identifying intermediates and, crucially, transition states. pnnl.gov For this compound, this could involve modeling its synthesis, its role as a reactant in a larger chemical process, or its degradation pathway.

By calculating the potential energy surface of a reaction, researchers can determine the activation energy—the energy barrier that must be overcome for the reaction to occur. This analysis provides deep insights into reaction kinetics and helps elucidate the most favorable reaction pathway. While this is a powerful application of computational chemistry, specific reaction models for this compound are not detailed in the available literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior that complements the static picture from quantum calculations. wikipedia.org

MD simulations can be used to explore the conformational landscape of this compound. The molecule's rotatable bonds—specifically around the isopropyl group and the carboxylic acid group—allow it to adopt various three-dimensional shapes or conformers.

By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors or catalysts.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water), one can observe how solvation impacts its conformation and dynamics.

For instance, simulations could reveal the formation and stability of hydrogen bonds between the molecule's hydroxyl and carboxyl groups and surrounding water molecules. This analysis is key to understanding the molecule's solubility and how its reactive sites are shielded or exposed in a solution.

Molecular Docking and Macromolecular Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, this involves modeling its interaction with the active site of a macromolecule, typically a protein or enzyme, to understand its potential biological activity. These studies provide deep insights into the binding modes, affinities, and the nature of the intermolecular forces driving the interaction.

Molecular docking simulations are employed to predict how this compound fits into the binding pocket of a target macromolecule. The process generates multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity (often expressed in kcal/mol).

Research on analogous 2-hydroxybenzoic acid and other phenolic derivatives reveals common interaction patterns that are predictive for this compound. nih.govnih.gov For instance, the carboxylate group of the benzoic acid moiety is frequently predicted to form strong ionic interactions or bidentate salt bridges with positively charged amino acid residues like Arginine (Arg) or Lysine (Lys). nih.govuantwerpen.be Simultaneously, the hydroxyl group can act as a hydrogen bond donor or acceptor, forming hydrogen bonds with residues such as Tyrosine (Tyr), Serine (Ser), or Valine. nih.govsamipubco.com The isopropyl group, being nonpolar, is anticipated to engage in hydrophobic or van der Waals interactions with nonpolar residues like Leucine (Leu), Valine (Val), or Phenylalanine (Phe) within the binding pocket. nih.gov

The predicted binding affinity scores from these simulations allow for the comparison of potential efficacy between different compounds. While specific data for this compound is not available, studies on similar benzoic acid derivatives against various protein targets like the SARS-CoV-2 main protease or sirtuin 5 (SIRT5) provide a framework for expected outcomes. nih.govnih.gov

Table 1: Hypothetical Docking Results of this compound with a Model Protein Target This table is illustrative, based on typical results from docking studies of similar phenolic compounds.

| Parameter | Predicted Value/Interaction | Interacting Functional Group | Reference |

| Binding Affinity | -7.0 to -9.5 kcal/mol | Entire Molecule | nih.gov |

| Hydrogen Bonds | Tyr, Ser, Val | Hydroxyl (-OH), Carboxyl (-COOH) | nih.gov |

| Salt Bridge | Arg, Lys | Carboxyl (-COOH) | nih.govuantwerpen.be |

| Hydrophobic Interactions | Leu, Val, Phe | Isopropyl Group | nih.gov |

| Pi-Pi Interactions | Phe, Tyr | Phenyl Ring | nih.gov |

Molecular recognition is governed by the sum of all energetic contributions from various intermolecular interactions between the ligand (this compound) and the macromolecular target. These contributions determine the stability and specificity of the binding.

Electrostatic Interactions: These are among the most significant contributors. They include hydrogen bonds formed by the hydroxyl and carboxyl groups and the powerful salt bridge formed between the deprotonated carboxylate and a positively charged residue like Arginine. nih.gov

Hydrophobic Interactions: The nonpolar isopropyl group and the phenyl ring contribute favorably to binding by interacting with hydrophobic pockets in the protein. This interaction is driven by the displacement of ordered water molecules from the binding site, leading to an increase in entropy.

Pi-Interactions: The aromatic phenyl ring can engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or cation-pi interactions with charged residues, further anchoring the ligand in the binding site. nih.gov

The combination of a rigid aromatic core with flexible functional groups allows for a binding mode that balances enthalpic gains from specific interactions (hydrogen bonds, salt bridges) with entropic gains from the hydrophobic effect.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity or properties of new, unsynthesized molecules. nih.gov

For a chemical series including this compound, QSPR models can be developed to predict key properties such as acidity (pKa), lipophilicity (logP), and solubility. For example, a QSPR model for pKa prediction would correlate structural descriptors of various substituted benzoic acids with their experimentally measured pKa values. researchgate.net

The development process involves several steps:

Data Set Curation: A dataset of diverse but related compounds (e.g., substituted phenolic acids) with known experimental values for the property of interest is assembled. imist.ma

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its topological, electronic, steric, and other features are calculated. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the most relevant descriptors to the property. nih.govimist.ma

Validation: The model's predictive power and robustness are rigorously tested. derpharmachemica.com

Such models can accelerate the discovery process by allowing researchers to estimate the properties of novel compounds like this compound before committing resources to their synthesis. nih.gov

The success of a QSAR/QSPR model depends on the selection of appropriate descriptors and rigorous statistical validation.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. For a phenolic acid series, relevant descriptors would likely include: researchgate.net

Topological Descriptors: These describe the atomic connectivity and branching of the molecule. Examples include molecular connectivity indices (e.g., ¹χv) and the Balaban J index, which are known to correlate with antimicrobial activity in similar compounds. nih.gov

Electronic Descriptors: These quantify the electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. These are critical for modeling reactivity. imist.maimist.ma

Steric/Shape Descriptors: These describe the three-dimensional shape and size of the molecule. Kier shape indices (κ) and molar refractivity (MR) are common examples. nih.gov

Physicochemical Descriptors: Calculated values like logP (lipophilicity) and Polar Surface Area (PSA) are often used. nih.gov

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Phenolic Acids

| Descriptor Class | Specific Descriptor | Information Encoded | Reference |

| Topological | Valence Molecular Connectivity Index (¹χv) | Molecular size, branching, and valence electron count | nih.gov |

| Topological | Balaban J Index | Molecular shape and branching | nih.gov |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | imist.maimist.ma |

| Shape | Kier Shape Index (κ1) | Molecular shape and flexibility | nih.gov |

| Physicochemical | LogP (o/w) | Lipophilicity (octanol/water partition coefficient) | nih.gov |

| Physicochemical | Polar Surface Area (PSA) | Surface area of polar atoms, related to membrane permeability | imist.ma |

Statistical Validation: To ensure a model is robust and predictive, and not a result of chance correlation, it must be validated. derpharmachemica.com

Internal Validation: This assesses the stability of the model using the data it was built from. The most common method is Leave-One-Out cross-validation, which generates a cross-validation coefficient (Q²). A Q² > 0.5 is generally considered indicative of a reliable model. imist.manih.gov

External Validation: The model's true predictive power is tested on an external set of compounds that were not used during model development. The predictive R² (R²_pred) is calculated for this set. nih.govnih.gov

Other Statistical Metrics: The coefficient of determination (R²), Mean Squared Error (MSE), and Fischer's F-statistic are also used to judge the model's goodness-of-fit. imist.ma A high R² (e.g., > 0.8) indicates a strong correlation in the training data. imist.ma

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Typical Acceptable Value | Description | Reference |

| Coefficient of Determination | R² | > 0.8 | Measures how well the model fits the training data. | imist.ma |

| Cross-Validation Coefficient | Q² (or R²cv) | > 0.5 | Measures the internal predictive ability of the model. | imist.manih.gov |

| External Validation Coefficient | R²_pred | > 0.6 | Measures the model's ability to predict new data. | nih.gov |

| Mean Squared Error | MSE | Low value | Represents the average squared difference between observed and predicted values. | imist.ma |

Biochemical and Molecular Investigations Mechanism Oriented, Non Clinical

Enzyme Substrate and Inhibitor Studies

Extensive literature searches did not yield specific studies on 5-Hydroxy-2-(propan-2-YL)benzoic acid as either a substrate or an inhibitor of particular enzymes. While research exists on the enzyme inhibitory activities of other substituted benzoic acid derivatives, such as 2-(oxalylamino)-benzoic acid which acts as a competitive inhibitor of protein-tyrosine phosphatases, and various 2,5-substituted benzoic acids that inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, no such data is currently available for this compound. nih.govnih.gov

There is no available scientific literature detailing the in vitro enzyme kinetic analysis or the specific mechanism of action of this compound. Studies on related compounds, such as a newly synthesized benzoic acid derivative, S-2E, have shown noncompetitive inhibition of HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov However, similar investigations for this compound have not been reported.

No studies have been published that characterize the formation or structure of an enzyme-substrate or enzyme-inhibitor complex involving this compound.

There are no publicly available co-crystallization studies of this compound with any enzyme. The principles of protein co-crystallization are well-established for determining the structural basis of enzyme-ligand interactions, but this technique has not been applied to this specific compound in the available literature. researchgate.net

Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids, other proteins)

Specific experimental data on the interaction of this compound with biological macromolecules such as DNA, RNA, lipids, or proteins is not present in the current scientific literature. Research on other hydroxybenzoic acid derivatives has explored such interactions. For instance, studies on 5-hydroxyuridine (B57132) have investigated its effects on DNA-RNA heteroduplexes. nih.gov

There is a lack of published data concerning the binding affinity or stoichiometry of this compound with any biological macromolecule. While methodologies for determining these parameters, such as equilibrium dialysis and molecular docking, have been applied to other benzoic acid derivatives like the enantiomers of 2-(2-hydroxypropanamido) benzoic acid, no such information exists for this compound. nih.gov

No research is available that describes any perturbations of macromolecular structure or function resulting from the interaction with this compound.

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Focus)

In vitro studies are fundamental to understanding how a compound interacts with cellular machinery. Such studies, utilizing cell cultures, allow for a detailed examination of molecular mechanisms in a controlled environment. For this compound, this would involve exposing specific cell lines to the compound and observing the subsequent changes in gene and protein expression, as well as the activity of signal transduction pathways.

Gene Expression Profiling (e.g., RNA-Seq, qRT-PCR) in Model Systems

Gene expression profiling techniques like RNA-Sequencing (RNA-Seq) and quantitative Reverse Transcription PCR (qRT-PCR) are powerful tools to assess how a compound alters the transcriptional landscape of a cell. nih.govmdpi.com RNA-Seq provides a comprehensive view of all RNA molecules in a sample, allowing for the identification of differentially expressed genes and novel transcripts upon treatment with a compound. nih.gov qRT-PCR is then often used to validate the findings from RNA-Seq for specific genes of interest. mdpi.com

Currently, there are no published studies that have performed gene expression profiling on model systems treated with this compound. Future research in this area would be invaluable. A hypothetical study design and potential findings are presented in the table below.

| Hypothetical Gene Expression Analysis of this compound | |

| Model System | Human liver cell line (e.g., HepG2) |

| Methodology | RNA-Seq analysis of cells treated with this compound versus a vehicle control. Validation of key differentially expressed genes by qRT-PCR. |

| Potential Genes of Interest for Upregulation | Genes involved in xenobiotic metabolism (e.g., Cytochrome P450 family), antioxidant response (e.g., NRF2 target genes), and anti-inflammatory pathways (e.g., IκBα). |

| Potential Genes of Interest for Downregulation | Genes involved in pro-inflammatory signaling (e.g., cytokines, chemokines) and cell proliferation (e.g., cyclins). |

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)

Following changes in gene expression, it is crucial to investigate the corresponding alterations at the protein level. Western blotting can be used to quantify the expression of specific proteins, while proteomics provides a large-scale view of the entire protein complement of a cell. These techniques can also detect post-translational modifications, such as phosphorylation and ubiquitination, which are critical for protein function.

As with gene expression, there is a lack of data concerning the impact of this compound on protein expression and modification. Research in this area would be necessary to understand the compound's mechanism of action fully.

Signal Transduction Pathway Analysis

Signal transduction pathways are the communication networks within a cell that govern its responses to external stimuli. Investigating how this compound modulates these pathways is key to understanding its cellular effects. This can be achieved by examining the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) via techniques like Western blotting or specialized pathway arrays.

No studies have been published that specifically analyze the effect of this compound on signal transduction pathways.

Metabolomics and Pathway Elucidation in Model Organisms (e.g., microorganisms, plants)

Metabolomics involves the comprehensive study of small molecule metabolites in a biological system. In the context of this compound, this would involve administering the compound to model organisms and analyzing the resulting metabolic changes.

Identification of Biosynthetic Precursors and Products

Understanding the biosynthetic origins of a compound and the products of its metabolism is crucial. While the biosynthesis of some hydroxybenzoic acids, such as 3-Amino-5-hydroxy benzoic acid, has been studied cymitquimica.comrsc.org, the precursors of this compound have not been identified in any model organism. Similarly, the metabolic products that may be formed from this compound are currently unknown.

Isotopic Tracing Studies for Metabolic Flux Analysis

Isotopic tracing is a powerful technique to map metabolic pathways and quantify the flow of metabolites (flux) through them. mdpi.comnih.gov This involves using isotopically labeled versions of a compound (e.g., containing ¹³C or ¹⁵N) and tracking the incorporation of these isotopes into downstream metabolites using mass spectrometry or NMR.

There are no isotopic tracing studies available for this compound. Such studies would be essential to elucidate its metabolic fate and its impact on central metabolic pathways. A hypothetical study design is outlined below.

| Hypothetical Isotopic Tracing Study of this compound | |

| Model Organism | A soil bacterium (e.g., Pseudomonas putida) or a plant model (e.g., Arabidopsis thaliana) |

| Methodology | Administration of ¹³C-labeled this compound. Analysis of cell/tissue extracts by LC-MS/MS to identify and quantify labeled metabolites. |

| Potential Findings | Identification of metabolic breakdown products of the compound. Determination of which central metabolic pathways the carbon backbone of the compound enters (e.g., glycolysis, TCA cycle). |

The current body of scientific literature lacks specific biochemical and molecular investigations into this compound. While methodologies for such analyses are well-established and have been applied to related compounds, dedicated studies on this particular molecule are absent. The information presented in this article highlights these significant knowledge gaps and underscores the need for future research to elucidate the cellular and metabolic effects of this compound. Such studies will be instrumental in determining its potential biological activities and applications.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Discovery and Isolation from Natural Sources (e.g., plants, microorganisms)

Currently, there are no scientific reports documenting the discovery and isolation of 5-Hydroxy-2-(propan-2-yl)benzoic acid directly from any natural source, including plants or microorganisms. While numerous related phenolic and benzoic acid derivatives have been identified in a wide array of plant families, such as the Lamiaceae (mint family), and from various microbial metabolic pathways, this specific isomer has not been identified as a naturally occurring product in the available literature.

Extraction and Purification Methodologies

Given that this compound has not been isolated from a natural source, there are no established or published methodologies for its specific extraction and purification from a biological matrix. General methods for the extraction of phenolic acids from plant materials, which typically involve solvent extraction with alcohols (like methanol (B129727) or ethanol) followed by various chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), could theoretically be adapted for its isolation if a natural source were to be discovered. However, no such specific application has been reported.

Chemo-taxonomic Significance of the Compound

The chemo-taxonomic significance of this compound is currently unknown. Chemotaxonomy relies on the distribution of specific chemical compounds within groups of organisms to infer taxonomic relationships. While monoterpenes and other phenolic compounds, including various benzoic acid derivatives, serve as important chemotaxonomic markers in families like the Lamiaceae, particularly within the genus Thymus, the absence of any report on the natural occurrence of this compound means its value in plant classification has not been established. nih.govresearchgate.netnih.gov

Biosynthetic Pathway Elucidation

The biosynthetic pathway for this compound has not been elucidated. The formation of this compound in a biological system would require a series of enzymatic reactions to construct the benzoic acid core and introduce the specific hydroxyl and isopropyl substitutions.

While the biosynthesis of structurally related compounds offers some hypothetical insights, no direct research has been conducted on this specific molecule. For instance, the biosynthesis of the common plant monoterpenes thymol (B1683141) and carvacrol, which are isomers of isopropyl-methylphenol, originates from geranyl diphosphate (B83284) and proceeds through intermediates like γ-terpinene and p-cymene (B1678584). nih.govresearchgate.net The degradation of p-cymene in some microorganisms is known to produce p-cumic acid (4-isopropylbenzoic acid), but this does not account for the hydroxylation at the 5-position and the different substitution pattern of the target compound.

Identification of Key Enzymes and Genes Involved

As the biosynthetic pathway is unknown, no key enzymes or their corresponding genes responsible for the production of this compound have been identified. The elucidation of such a pathway would require the discovery of a natural source of the compound, followed by transcriptomic and metabolomic analyses, and subsequent characterization of candidate enzymes (e.g., hydroxylases, synthases, etc.).

Mechanistic Studies of Enzymatic Transformations in Biosynthesis

There have been no mechanistic studies on the enzymatic transformations involved in the biosynthesis of this compound due to the lack of an identified pathway and the requisite enzymes.

Role as a Metabolite or Signaling Molecule in Biological Systems (Non-human/clinical)

The role of this compound as a metabolite or signaling molecule in any non-human or non-clinical biological system has not been reported. Many plant secondary metabolites, including phenolic and benzoic acids, play crucial roles in defense against herbivores and pathogens, as allelopathic agents, or as signaling molecules in response to environmental stress. However, without evidence of its natural production, any potential biological role for this compound remains purely speculative.

Inter-species Chemical Communication

Benzoic acid and its derivatives are significant players in allelopathy, a form of inter-species chemical communication where one organism releases biochemicals that influence the growth, survival, and reproduction of others. researchgate.netfrontiersin.org These "allelochemicals" are often secondary metabolites, and phenolic acids are a major class. frontiersin.orgnih.gov

Compounds such as benzoic acid, p-hydroxybenzoic acid, vanillic acid, and ferulic acid, released from plant residues into the soil, have been shown to inhibit the germination and growth of neighboring plants, including various crops and weeds. frontiersin.org For example, rice residues containing p-hydroxybenzoic and other phenolic acids can suppress the growth of paddy weeds. frontiersin.org The mechanism of action often involves interference with fundamental physiological processes in the target plant. researchgate.net Although the specific allelopathic potential of this compound has not been detailed, its structure as a hydroxylated benzoic acid derivative suggests it could possess similar activity.

These compounds also mediate interactions with microorganisms. Salicylic (B10762653) acid, for example, is a key signaling molecule in plant defense and can influence the composition of the root microbiome. acs.org Phenolic acids can exhibit antibacterial and antifungal properties, thereby shaping the microbial communities in the rhizosphere. nih.govmdpi.com The lipophilicity of phenolic compounds, which would be influenced by the isopropyl group in this compound, often plays a crucial role in their antimicrobial effectiveness by allowing them to better interact with and disrupt bacterial cell membranes. mdpi.com

Table 1: Allelopathic Effects of Benzoic Acid Derivatives on Various Plant Species

Stress Response Mechanisms in Plants or Microorganisms

Plants and microorganisms synthesize and accumulate phenolic compounds, including hydroxybenzoic acids, as a key defense strategy against a wide range of biotic and abiotic stresses. nih.govmdpi.commdpi.com These stresses include drought, high salinity, extreme temperatures, and pathogen attacks, all of which can lead to the overproduction of reactive oxygen species (ROS) within cells, causing oxidative damage. mdpi.com

Phenolic compounds are effective antioxidants capable of scavenging these harmful ROS. nih.gov Research has shown that under various stress conditions, the phenylpropanoid pathway is activated, leading to an increased accumulation of phenolic acids and flavonoids. nih.govmdpi.com For instance, heat stress in Festuca trachyphylla led to the increased biosynthesis of several phenolic compounds, including benzoic acid and 4-hydroxybenzoic acid. mdpi.com Similarly, drought conditions have been shown to enhance the accumulation of compounds like kaempferol (B1673270) and quercetin (B1663063) in tomato plants, improving their tolerance. mdpi.com

In addition to abiotic stress, these compounds are crucial for defending against pathogens. Benzoic acid and its hydroxylated derivatives have demonstrated antifungal activity against various plant pathogens, such as Alternaria solani, the fungus that causes early blight in tomatoes. nih.gov The application of these compounds can induce the plant's own defense machinery, including the salicylic acid pathway, and enhance the activity of antioxidant enzymes. nih.gov The structural features of these molecules, such as the number and position of hydroxyl groups, are critical to their biological activity. nih.gov

Table 2: Accumulation of Phenolic Acids in Plants Under Abiotic Stress

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For 5-Hydroxy-2-(propan-2-YL)benzoic acid, several chromatographic methods are applicable, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this compound due to its phenolic and carboxylic acid functionalities.

Method development typically begins with the selection of an appropriate stationary phase, most often a C18 column, which provides good retention and separation for moderately polar compounds. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier. upb.ro The buffer, often an acetate (B1210297) or phosphate (B84403) solution, is used to control the pH, which is critical for achieving consistent retention times and peak shapes for an ionizable compound like a carboxylic acid. upb.ropensoft.net Adjusting the pH below the pKa of the carboxylic acid group (typically around 4-5) suppresses its ionization, leading to better retention and symmetrical peaks on a reversed-phase column. Organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used to control the elution strength of the mobile phase. upb.roust.edu

Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), as the benzene (B151609) ring in the molecule is a strong chromophore. upb.roresearchgate.net A wavelength is selected where the analyte shows maximum absorbance, ensuring high sensitivity. For more complex matrices or when higher specificity is required, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govnih.gov

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eglongdom.org This process involves assessing several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range. ekb.eglongdom.org

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govugm.ac.id

Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ust.edulongdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ugm.ac.idlongdom.org

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

The table below summarizes typical parameters for an HPLC method for analyzing benzoic acid derivatives.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water/Buffer (e.g., 0.1% Phosphoric Acid) | longdom.orglongdom.org |

| Elution Mode | Isocratic or Gradient | upb.rolongdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at ~230-254 nm | nih.govlongdom.org |

| Linearity (Correlation Coefficient) | >0.999 | nih.gov |

| Precision (RSD%) | <2% | longdom.org |

| Accuracy (Recovery %) | 95-105% | longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the compound's low volatility and polar nature (containing hydroxyl and carboxyl groups), direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization reagents for carboxylic acids and phenols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., using diazomethane (B1218177) or by forming methyl esters with methanol and an acid catalyst). This process replaces the active hydrogens in the hydroxyl and carboxyl groups with non-polar groups, reducing intermolecular hydrogen bonding and increasing volatility.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. walshmedicalmedia.com The mass spectrometer ionizes the molecules (commonly via electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. walshmedicalmedia.com The total ion count (TIC) can be used for quantification. walshmedicalmedia.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC. biomedres.us It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.govchromatographyonline.com Supercritical CO₂ is non-toxic, inexpensive, and possesses properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster separations and higher efficiency. biomedres.us

For the analysis of polar compounds like this compound, pure CO₂ is not a sufficiently strong solvent. Therefore, a polar organic solvent, known as a modifier (e.g., methanol or ethanol), is added to the mobile phase to increase its elution strength. chromatographyonline.com Due to the acidic nature of the analyte, peak tailing can be a problem. To counteract this, small amounts of an acidic additive are often included in the modifier to improve peak shape. nih.gov

SFC is compatible with a wide range of detectors, including UV-Vis and mass spectrometry. The use of SFC can significantly reduce the consumption of organic solvents compared to HPLC, making it a more environmentally friendly or "green" analytical technique. nih.govchromatographyonline.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like this compound in its ionized (deprotonated) form.

CE offers high separation efficiency and requires only very small sample volumes, making it ideal for analyzing complex samples such as environmental water or biological fluids. nih.gov In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. A voltage is applied across the capillary, causing analytes to migrate at different velocities depending on their charge-to-size ratio.

For enhancing sensitivity, especially when dealing with trace levels in complex matrices, online preconcentration techniques like large-volume sample stacking (LVSS) can be coupled with CE. nih.gov LVSS allows for the injection of a larger sample volume than in typical CE, leading to significantly lower detection limits. Detection is often performed using UV-Vis absorbance through a window in the capillary itself. nih.gov Nonaqueous capillary electrophoresis (NACE), where the separation is carried out in an organic solvent-based electrolyte, can also be employed to improve the solubility and separation of certain analytes. nih.gov

Spectrophotometric and Electrochemical Methods

While chromatographic and electrophoretic methods provide separation prior to detection, spectrophotometric methods can offer a simpler and faster, though often less specific, means of quantification.

UV-Vis spectrophotometry can be used for the direct quantification of this compound in simple solutions. The method relies on the principle that the compound absorbs light in the UV region due to its aromatic ring and conjugated system. By measuring the absorbance at a specific wavelength (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of the analyte in a sample can be determined according to the Beer-Lambert law.